molecular formula C6H5KN2O2 B13661020 Potassium 2,2-Dicyano-1-ethoxyethenolate

Potassium 2,2-Dicyano-1-ethoxyethenolate

Cat. No.: B13661020
M. Wt: 176.21 g/mol
InChI Key: VPECMAWSZTYQJH-UHFFFAOYSA-M
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Description

Potassium 2,2-Dicyano-1-ethoxyethenolate is an organic compound with the molecular formula C6H5KN2O2 It is known for its unique structural properties and its ability to form coordination polymers with various metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,2-Dicyano-1-ethoxyethenolate can be synthesized through the reaction of ethyl cyanoacetate with potassium hydroxide. The reaction typically involves the following steps:

  • Dissolving ethyl cyanoacetate in an appropriate solvent such as ethanol.
  • Adding potassium hydroxide to the solution and stirring the mixture at room temperature.
  • Allowing the reaction to proceed for a specified period, usually several hours.
  • Isolating the product by filtration and washing with a suitable solvent to remove impurities.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,2-Dicyano-1-ethoxyethenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions. The conditions depend on the specific reagents and desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Potassium 2,2-Dicyano-1-ethoxyethenolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2,2-Dicyano-1-ethoxyethenolate involves its ability to act as a ligand and form coordination complexes with metal ions. The compound’s two cyano groups and ethoxy group provide multiple binding sites for metal ions, leading to the formation of stable complexes. These complexes can exhibit unique electronic, magnetic, and structural properties, which are the basis for their various applications .

Comparison with Similar Compounds

Similar Compounds

    Potassium 2,2-Dicyano-1-methoxyethenolate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Sodium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with sodium instead of potassium.

    Lithium 2,2-Dicyano-1-ethoxyethenolate: Similar in structure but with lithium instead of potassium.

Uniqueness

Potassium 2,2-Dicyano-1-ethoxyethenolate is unique due to its specific combination of functional groups and its ability to form stable coordination complexes with a wide range of metal ions. This versatility makes it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C6H5KN2O2

Molecular Weight

176.21 g/mol

IUPAC Name

potassium;2,2-dicyano-1-ethoxyethenolate

InChI

InChI=1S/C6H6N2O2.K/c1-2-10-6(9)5(3-7)4-8;/h9H,2H2,1H3;/q;+1/p-1

InChI Key

VPECMAWSZTYQJH-UHFFFAOYSA-M

Canonical SMILES

CCOC(=C(C#N)C#N)[O-].[K+]

Origin of Product

United States

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